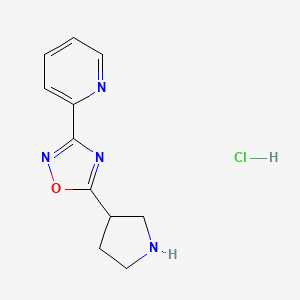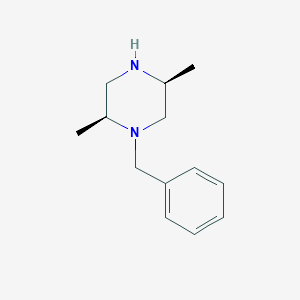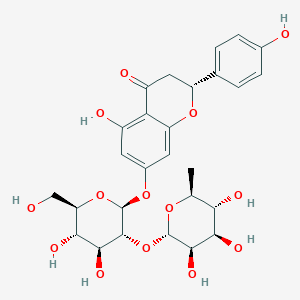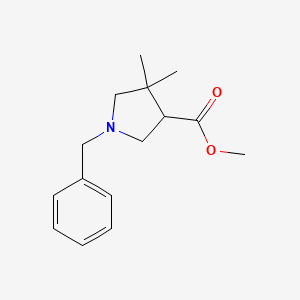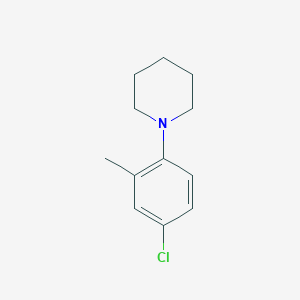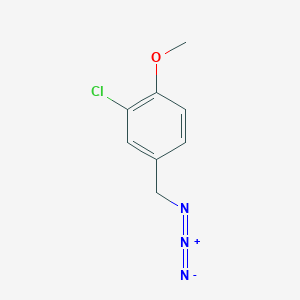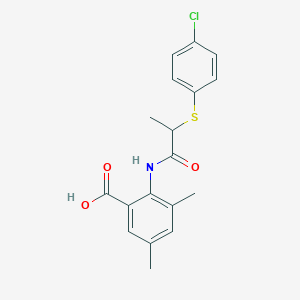
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid (abbreviated as 2CPDMBA) is a synthetic organic compound which has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those related to biochemistry and physiology. The compound is a derivative of benzoic acid, with a thio group and an amino group attached.
Aplicaciones Científicas De Investigación
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been used in various scientific research applications. It has been used as a chemical tool to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. It has also been used to study the effects of drugs on cells, tissues, and organs. Additionally, it has been used in experiments to study the interaction of proteins with drugs and other molecules.
Mecanismo De Acción
The exact mechanism of action of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of the enzyme and prevents other molecules from binding. Additionally, it is believed that the compound binds to proteins and other molecules, altering their structure and function.
Biochemical and Physiological Effects
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has been studied for its potential biochemical and physiological effects. In laboratory studies, the compound has been shown to inhibit the activity of enzymes involved in cell metabolism, such as glycolytic enzymes. Additionally, it has been shown to inhibit the activity of enzymes involved in protein synthesis and degradation. Furthermore, it has been found to alter the expression of genes involved in cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound which is easy to synthesize and store. Additionally, it is a relatively stable compound which does not degrade easily. However, there are some limitations to its use in laboratory experiments. For instance, it is a relatively weak compound and may not be able to bind to certain enzymes or proteins. Additionally, it may not be able to penetrate certain cell membranes.
Direcciones Futuras
There are several potential future directions for research involving 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%. One potential direction is to further study its mechanism of action and its effects on enzymes, proteins, and cells. Additionally, further research could be conducted to explore the potential applications of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% in drug design and development. Another potential direction is to study the compound’s effects on other physiological processes, such as the immune system. Finally, further research could be conducted to explore the potential toxicity of 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
Métodos De Síntesis
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95% can be synthesized in a two-step process. The first step involves the reaction of 4-chlorophenylthiol with 2-chloropropionyl chloride in the presence of a base, such as potassium carbonate, to form 2-(2-(4-chlorophenylthio)propanoyl)chloride. This intermediate product is then reacted with 3,5-dimethylbenzoic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid; 95%.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-10-8-11(2)16(15(9-10)18(22)23)20-17(21)12(3)24-14-6-4-13(19)5-7-14/h4-9,12H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUKUSDMWJSHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)NC(=O)C(C)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-Chlorophenylthio)propanoylamino)-3,5-dimethylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




